molecular formula C14H23N5 B11746144 N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11746144
M. Wt: 261.37 g/mol
InChI Key: WBRCGJDIHFYFBW-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-diketones with hydrazines to form pyrazole intermediates. These intermediates can then be further functionalized through various substitution reactions to introduce the desired alkyl groups.

For example, the synthesis might start with the reaction of 1,3-diketone with hydrazine hydrate to form a pyrazole ring. Subsequent alkylation reactions using alkyl halides can introduce the 2-methylpropyl and propyl groups at the desired positions on the pyrazole rings. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-methyl-1H-pyrazol-3-amine
  • 5-methyl-1-propyl-1H-pyrazol-3-amine
  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness

N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its dual pyrazole rings with different alkyl groups can result in unique interactions with molecular targets and distinct pharmacological properties .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-4-6-18-7-5-14(17-18)15-8-13-9-16-19(11-13)10-12(2)3/h5,7,9,11-12H,4,6,8,10H2,1-3H3,(H,15,17)

InChI Key

WBRCGJDIHFYFBW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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